Rhodamine Phalloidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhodamine phalloidin is a high-affinity probe used to stain filamentous actin (F-actin) in various biological samples. It is a conjugate of phalloidin, a bicyclic peptide toxin derived from the deadly Amanita phalloides mushroom, and the red-orange fluorescent dye tetramethylrhodamine (TRITC). This compound is widely used in cell biology and microscopy due to its ability to selectively bind and stabilize F-actin, providing bright and photostable fluorescence for imaging applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rhodamine phalloidin involves the conjugation of phalloidin with tetramethylrhodamine. Phalloidin is first isolated from Amanita phalloides mushrooms. The conjugation process typically involves the activation of carboxyl groups on tetramethylrhodamine using carbodiimide reagents, followed by coupling with the amino groups on phalloidin under mild conditions to preserve the integrity of both molecules .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the cultivation of Amanita phalloides mushrooms, extraction and purification of phalloidin, and subsequent conjugation with tetramethylrhodamine. The final product is purified using chromatographic techniques to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: Rhodamine phalloidin primarily undergoes conjugation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.

Common Reagents and Conditions:

Carbodiimide Reagents: Used for activating carboxyl groups on tetramethylrhodamine.

Buffers: Maintain pH and stability during the conjugation process.

Organic Solvents: Facilitate the solubility of reactants and products

Major Products: The major product of the conjugation reaction is this compound, which exhibits high affinity for F-actin and strong fluorescence properties .

Aplicaciones Científicas De Investigación

Rhodamine phalloidin is extensively used in various scientific research fields:

Cell Biology: It is used to visualize and quantify F-actin in tissue sections, cell cultures, and cell-free preparations. .

Microscopy: Due to its bright fluorescence and photostability, this compound is a preferred stain for fluorescence microscopy, confocal microscopy, and super-resolution imaging

Medical Research: this compound is used to investigate the role of actin in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases

Mecanismo De Acción

Rhodamine phalloidin binds specifically to F-actin with high affinity, stabilizing the filamentous structure and preventing depolymerization. The tetramethylrhodamine moiety provides red-orange fluorescence, allowing visualization of the actin filaments within cells. This binding does not interfere with the function of actin-binding proteins, making it an excellent tool for studying actin dynamics .

Comparación Con Compuestos Similares

Alexa Fluor Phalloidin: Similar to rhodamine phalloidin but conjugated with Alexa Fluor dyes, offering a range of fluorescence colors.

FITC Phalloidin: Conjugated with fluorescein isothiocyanate, providing green fluorescence.

BODIPY Phalloidin: Conjugated with BODIPY dyes, known for their brightness and photostability.

Uniqueness: this compound is unique due to its combination of high affinity for F-actin, bright red-orange fluorescence, and photostability. These properties make it particularly useful for long-term imaging studies and applications requiring high contrast and minimal nonspecific staining .

Propiedades

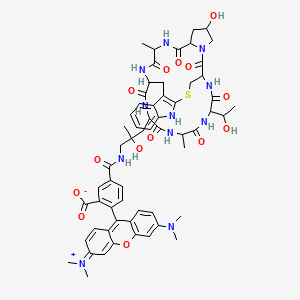

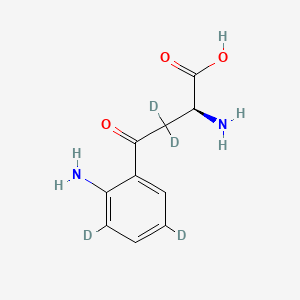

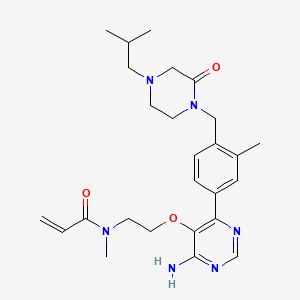

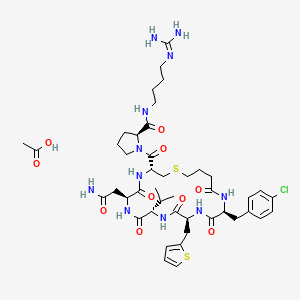

Fórmula molecular |

C60H69N11O14S |

|---|---|

Peso molecular |

1200.3 g/mol |

Nombre IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]benzoate |

InChI |

InChI=1S/C60H69N11O14S/c1-28-50(74)64-42-23-39-35-11-9-10-12-41(35)67-57(39)86-26-44(58(81)71-25-34(73)22-45(71)55(79)63-28)66-56(80)49(30(3)72)68-51(75)29(2)62-54(78)43(65-53(42)77)24-60(4,84)27-61-52(76)31-13-16-36(40(19-31)59(82)83)48-37-17-14-32(69(5)6)20-46(37)85-47-21-33(70(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,67,72-73,84H,22-27H2,1-8H3,(H7-,61,62,63,64,65,66,68,74,75,76,77,78,79,80,82,83) |

Clave InChI |

GKDGVPZDPBBBGR-UHFFFAOYSA-N |

SMILES canónico |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)C6=CC(=C(C=C6)C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)C(=O)[O-])O)C)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)